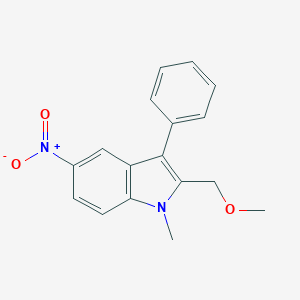
2-(Methoxymethyl)-1-methyl-5-nitro-3-phenylindole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methoxymethyl)-1-methyl-5-nitro-3-phenylindole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound’s structure includes a methoxymethyl group, a methyl group, a nitro group, and a phenyl group attached to the indole core, making it a versatile molecule for various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxymethyl)-1-methyl-5-nitro-3-phenylindole can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone or aldehyde under acidic conditions to form the indole core. The methoxymethyl and nitro groups can be introduced through subsequent functional group transformations.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis, starting from readily available starting materials. The process typically includes nitration, methylation, and methoxymethylation reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Methoxymethyl)-1-methyl-5-nitro-3-phenylindole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Conversion of the methoxymethyl group to a hydroxyl group.
Reduction: Formation of 2-(aminomethyl)-1-methyl-5-nitro-3-phenyl-1H-indole.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(Methoxymethyl)-1-methyl-5-nitro-3-phenylindole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(Methoxymethyl)-1-methyl-5-nitro-3-phenylindole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole core can bind to specific receptors or enzymes, modulating their activity and resulting in therapeutic or toxic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(methoxymethyl)-1-methyl-3-phenyl-1H-indole: Lacks the nitro group, which may result in different biological activities.
2-(methoxymethyl)-1-methyl-5-nitro-1H-indole: Lacks the phenyl group, which may affect its binding affinity to molecular targets.
1-methyl-5-nitro-3-phenyl-1H-indole: Lacks the methoxymethyl group, which may influence its solubility and reactivity.
Uniqueness
2-(Methoxymethyl)-1-methyl-5-nitro-3-phenylindole is unique due to the presence of all four functional groups, which contribute to its diverse chemical reactivity and potential biological activities. The combination of these groups allows for a wide range of modifications and applications in various fields of research and industry.
Eigenschaften
Molekularformel |
C17H16N2O3 |
|---|---|
Molekulargewicht |
296.32g/mol |
IUPAC-Name |
2-(methoxymethyl)-1-methyl-5-nitro-3-phenylindole |
InChI |
InChI=1S/C17H16N2O3/c1-18-15-9-8-13(19(20)21)10-14(15)17(16(18)11-22-2)12-6-4-3-5-7-12/h3-10H,11H2,1-2H3 |
InChI-Schlüssel |
XIGFCTDYKQUJCT-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=C1COC)C3=CC=CC=C3 |
Kanonische SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=C1COC)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















